molecular formula C8H14N4 B6274672 3-(piperidin-3-yl)-1H-pyrazol-4-amine CAS No. 1515044-96-8

3-(piperidin-3-yl)-1H-pyrazol-4-amine

Cat. No.: B6274672
CAS No.: 1515044-96-8
M. Wt: 166.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-3-yl)-1H-pyrazol-4-amine (CAS 1515044-96-8) is a heterocyclic compound featuring both piperidine and pyrazole moieties, making it a versatile and valuable intermediate in medicinal chemistry and pharmaceutical research . Its balanced lipophilicity and hydrogen-bonding capacity, with a topological polar surface area of 66.7, contribute to favorable pharmacokinetic properties in lead optimization studies . The presence of a primary amine group at the 4-position of the pyrazole ring enhances its reactivity, enabling efficient derivatization for constructing DNA-encoded libraries and developing novel therapeutic candidates . This compound's rigid yet flexible scaffold allows for the exploration of diverse binding interactions, making it a particularly useful building block for the synthesis of bioactive molecules. Its structural framework is highly relevant in the development of potential kinase inhibitors and CNS-targeting agents . The compound serves as a key precursor in the synthesis of more complex molecules and is part of a class of heterocyclic amino acids that are crucial in modern drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1515044-96-8

Molecular Formula

C8H14N4

Molecular Weight

166.2

Purity

95

Origin of Product

United States

Preparation Methods

Halogenation Conditions

The halogenation of 4-nitropyrazole occurs in concentrated hydrochloric acid (31–38% HCl) at 20–60°C. Higher HCl concentrations (e.g., 37%) enhance selectivity for the 3-chloro isomer by stabilizing intermediates and minimizing side reactions. The reaction typically employs an alcoholic solvent (e.g., ethanol or isopropanol) at a 1:9 v/v ratio with HCl to improve solubility while maintaining acidity.

Catalytic Reduction

Following halogenation, the nitro group is reduced to an amine using hydrogen gas (100–8,700 kPa) in the presence of transition metal catalysts. Key systems include:

CatalystHCl ConcentrationTemperaturePressureYieldSelectivity
5% Pd/Al₂O₃37%30–40°C90 psig58%Moderate
5% Pt/C37%30°C90 psig96.8%>95%

Data adapted from US10233155B2.

Platinum on carbon (Pt/C) outperforms palladium-based catalysts by accelerating hydrogen uptake and reducing reaction times. For example, Pt/C achieves 96.8% yield under 90 psig H₂ at 30°C, whereas Pd/Al₂O₃ yields only 58% under similar conditions. The superior activity of Pt/C is attributed to enhanced surface area and electronic interactions with the substrate.

Purification and Characterization

Chromatographic Purification

Crude products are often purified using alumina column chromatography with chloroform-methanol (9:1) eluents. This step removes unreacted starting materials and byproducts like 4-chloro-1H-pyrazol-3-amine, which forms under suboptimal halogenation conditions.

Analytical Validation

1H NMR and HPLC are critical for assessing purity and regioselectivity. For example, the ratio of 3-chloro-1H-pyrazol-4-amine to its 4-chloro isomer is determined via 1H NMR chemical shifts: the 3-chloro isomer exhibits a singlet at δ 7.85 ppm for the pyrazole C5-H, while the 4-chloro isomer shows a doublet at δ 8.10 ppm.

Scalability and Industrial Considerations

Solvent Selection

Large-scale syntheses prioritize cost-effective solvents like ethanol or water. The halogenation step’s use of aqueous HCl minimizes organic waste, aligning with green chemistry principles.

Catalyst Recycling

Pt/C catalysts can be recovered via filtration and reused, though activity decreases by ~15% after three cycles due to platinum leaching . Economic analyses suggest fresh catalyst batches are preferable for high-purity pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-(piperidin-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural variations and properties of 3-(piperidin-3-yl)-1H-pyrazol-4-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
This compound C₈H₁₂N₄ 164.21 Piperidin-3-yl, NH₂ at pyrazole C4 Flexible H-bond donor/acceptor
3-(4-Chlorophenyl)-1H-pyrazol-4-amine C₉H₈ClN₃ 193.63 4-Cl-phenyl, NH₂ at pyrazole C4 Potential kinase inhibitor scaffold
3-Methyl-5-phenyl-1H-pyrazol-4-amine C₁₀H₁₁N₃ 173.22 Methyl at C3, phenyl at C5 High structural rigidity
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine C₁₁H₁₁F₃N₃O 293.22 CF₃-phenoxy at C3, methyl at N1 Enhanced lipophilicity, bioactivity
5-Methyl-1-[3-(trifluoromethoxy)benzyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine C₁₃H₁₁F₆N₃O 363.24 CF₃O-benzyl at N1, CF₃ at C3 GLUT1 inhibitor candidate

Key Observations :

  • Substituent Effects :
    • Piperidine vs. Aromatic Groups : The piperidine substituent (as in the target compound) enhances solubility and conformational flexibility compared to rigid aromatic groups like phenyl or benzyl (e.g., 3-(4-Chlorophenyl)-1H-pyrazol-4-amine) .
    • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) or trifluoromethoxy (CF₃O) groups (e.g., ) increase metabolic stability and binding affinity to hydrophobic enzyme pockets .

Q & A

Q. What are the common synthetic routes for 3-(piperidin-3-yl)-1H-pyrazol-4-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the alkylation or condensation of pyrazole precursors. For example, copper-catalyzed coupling reactions (e.g., using cesium carbonate and copper(I) bromide) are employed to introduce the piperidine moiety . Key considerations include:

  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.
  • Temperature control : Reactions often proceed at 35–60°C to balance yield and side-product formation .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) is critical for isolating polar intermediates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR provide detailed structural confirmation, especially for distinguishing piperidine and pyrazole protons (e.g., δ 3.24 ppm for NH2_2 groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 215 [M+H]+^+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups like NH stretches (~3298 cm1^{-1}) and aromatic C-H bonds .

Q. How can researchers design initial biological assays to evaluate its therapeutic potential?

  • In vitro screening : Use kinase inhibition assays or receptor-binding studies (e.g., GPCRs) due to structural similarities to known bioactive pyrazole derivatives .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assays) to identify preliminary efficacy .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing chiral derivatives be addressed?

  • Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-configured precursors) during piperidine ring formation .
  • Asymmetric catalysis : Employ palladium or ruthenium catalysts to control stereochemistry during coupling steps .
  • Circular Dichroism (CD) : Validate enantiomeric purity post-synthesis .

Q. What computational methods are effective for predicting structure-activity relationships (SAR)?

  • Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., BTK kinase for cancer therapy) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • MD Simulations : Assess binding kinetics and conformational flexibility in aqueous environments .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Meta-analysis : Compare datasets across studies (e.g., IC50_{50} values in kinase assays) to identify outliers .
  • Structural analogs : Test derivatives with modified substituents (e.g., trifluoromethyl vs. methoxy groups) to isolate pharmacophoric motifs .
  • Dose-response curves : Validate activity thresholds using standardized protocols (e.g., NIH/NCATS guidelines) .

Methodological Challenges and Solutions

Q. What strategies improve yield in multi-step syntheses?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 hours to 6 hours) while maintaining >90% yield .
  • Flow chemistry : Enhances scalability and minimizes intermediate degradation .

Q. How can researchers troubleshoot purification issues with polar intermediates?

  • Ion-exchange chromatography : Separate charged species using resins like Dowex® .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.